molecular formula C21H22ClN3OS B2368958 N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride CAS No. 1330374-29-2

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride

Cat. No.: B2368958
CAS No.: 1330374-29-2
M. Wt: 399.94
InChI Key: LQABJTGKFYUELJ-UHFFFAOYSA-N
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Description

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride is a synthetic small-molecule compound characterized by a bicyclic thiazolo[5,4-c]pyridine core substituted with an ethyl group at position 5 and a [1,1'-biphenyl]-4-carboxamide moiety. Its hydrochloride salt enhances solubility and stability for pharmacological applications. The compound’s design leverages the thiazolo[5,4-c]pyridine scaffold, known for its conformational rigidity and ability to interact with hydrophobic enzyme subsites .

Properties

IUPAC Name

N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-phenylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS.ClH/c1-2-24-13-12-18-19(14-24)26-21(22-18)23-20(25)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h3-11H,2,12-14H2,1H3,(H,22,23,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQABJTGKFYUELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolo-pyridine moiety and a biphenyl carboxamide group. Its molecular formula is C19H22ClN3O2SC_{19}H_{22}ClN_{3}O_{2}S, with a molecular weight of approximately 373.91 g/mol. The presence of the thiazole and pyridine rings suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), particularly mGluR5. These interactions can enhance neurotransmitter signaling pathways associated with cognitive functions and neuroprotection .

Table 1: Summary of Biological Activities

Activity TypeDescription
Receptor Modulation Positive allosteric modulation of mGluR5 receptors.
Neuroprotective Effects Potential to mitigate neurodegenerative processes in preclinical models.
Antipsychotic Activity Demonstrated ability to reverse amphetamine-induced hyperlocomotion in rats without significant side effects .

Case Studies and Research Findings

  • Preclinical Models : In studies involving rodent models, compounds structurally related to this compound were shown to reverse symptoms associated with psychostimulant-induced hyperactivity. For instance, compound 16a from a related series was effective in reducing hyperlocomotion in response to amphetamines .
  • Pharmacokinetics : The pharmacokinetic profile of similar compounds has been evaluated through drug metabolism studies. Results indicated that these compounds possess favorable metabolic stability in liver microsomes, suggesting potential for oral bioavailability and efficacy in vivo .
  • Therapeutic Implications : The modulation of mGluR5 has implications for treating various psychiatric disorders such as schizophrenia and anxiety disorders. The ability to selectively target these receptors may lead to fewer side effects compared to traditional antipsychotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituents, pharmacological activity, and structural insights from the evidence:

Table 1: Structural and Functional Comparison of Tetrahydrothiazolo[5,4-c]pyridine Derivatives

Compound Name / ID Substituents (Position 5) Aromatic Moiety Target / Activity Key Findings
N-(5-ethyl-...-biphenyl]-4-carboxamide HCl (Target Compound) Ethyl [1,1'-Biphenyl]-4-carboxamide Inferred: Coagulation factor inhibition (e.g., fXa) Hypothesized to bind S1/S4 subsites of proteases via biphenyl and ethyl-thiazolo interactions, similar to analogs .
N-(5-Benzyl-...-4-(tert-butyl)benzamide HCl Benzyl 4-(tert-butyl)benzamide Not specified Bulkier benzyl and tert-butyl groups may reduce S4 subsite binding efficiency compared to ethyl/methyl analogs. Structural data suggest steric hindrance impacts target affinity .
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Compound 61) Methyl 6-Chloronaphthalene sulfonylpiperazine Factor Xa (fXa) inhibitor Orally active anti-fXa agent with prolonged prothrombin time (PT). X-ray crystallography confirmed S4 subsite binding via methyl-thiazolo ring and S1 interaction with chloronaphthalene .
Isotope-substituted N1-(5-chloropyridin-2-yl)-...ethanediamide Methyl Chloropyridinyl-oxalamide Blood coagulation factor inhibitor; pharmacokinetic probe Isotopic labeling (e.g., deuterium) aids in metabolic stability studies. The methyl-thiazolo scaffold supports target engagement, but chloropyridinyl moiety alters selectivity vs. biphenyl-based analogs .
N1-(5-Chloropyridin-2-yl)-...oxalamide Methyl Chloropyridinyl-oxalamide Inferred: Coagulation pathway modulation Nitroso and dimethylcarbamoyl groups introduce electron-withdrawing effects, potentially altering binding kinetics compared to carboxamide derivatives.

Key Insights from Comparative Analysis

Substituent Effects on Target Binding :

  • Ethyl vs. Methyl : The ethyl group in the target compound may enhance lipophilicity and S4 subsite binding compared to methyl analogs, though excessive bulk (e.g., benzyl in ) can reduce affinity. Methyl-substituted derivatives (e.g., ) exhibit optimal fXa inhibition, suggesting a balance between hydrophobicity and steric fit.
  • Aromatic Moieties : The biphenyl carboxamide in the target compound likely improves S1 subsite interactions (e.g., π-π stacking) compared to chloronaphthalene or tert-butyl benzamide .

Pharmacokinetic Considerations :

  • Hydrochloride salts (common across analogs) enhance aqueous solubility, critical for oral bioavailability .
  • Isotope-substituted derivatives (e.g., ) highlight the scaffold’s adaptability for studying metabolic pathways.

Conformational Rigidity :

  • The thiazolo[5,4-c]pyridine core enforces a planar conformation, stabilizing interactions with protease active sites . Intramolecular S-O interactions observed in X-ray studies further rigidify the structure, optimizing target binding .

Contradictions and Limitations :

  • While methyl and ethyl analogs show promise in coagulation studies, benzyl-substituted derivatives () may lack efficacy due to steric mismatches.
  • The absence of direct activity data for the target compound necessitates extrapolation from structurally related molecules.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride?

  • Methodology : Synthesis typically involves multi-step reactions:

Ring formation : Cyclization of thiazolo-pyridine precursors under reflux with solvents like acetonitrile or dichloromethane .

Amide coupling : Reaction of the thiazolo-pyridine intermediate with [1,1'-biphenyl]-4-carboxylic acid derivatives using coupling agents (e.g., EDC/HOBt) .

Salt formation : Hydrochloride salt preparation via treatment with HCl gas in anhydrous conditions .

  • Challenges : Ensuring regioselectivity during cyclization, minimizing side products during amide coupling, and achieving high purity (>95%) via column chromatography .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Workflow :

  • NMR : 1H^1H and 13C^{13}C NMR to verify proton environments and carbon backbone (e.g., characteristic peaks for thiazole at δ 7.5–8.0 ppm and biphenyl at δ 7.2–7.8 ppm) .
  • HPLC : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% by area under the curve) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 463.15) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Target Screening :

  • Kinase inhibition assays : Use ADP-Glo™ kinase assays to test activity against kinases like JAK2 or EGFR, given structural similarities to thiazolo-pyridine inhibitors .
  • Cellular uptake : Measure intracellular concentrations in HEK293 or HepG2 cells using LC-MS/MS .
    • Safety Profiling : Cytotoxicity via MTT assay (IC50_{50} values in normal vs. cancer cell lines) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

  • Root-Cause Analysis :

  • Pharmacokinetics : Assess bioavailability (e.g., plasma half-life in rodent models) and metabolic stability using liver microsomes .
  • Solubility : Test pH-dependent solubility (e.g., PBS vs. simulated gastric fluid) to identify formulation issues .
  • Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets in live cells .

Q. What computational strategies are effective for optimizing reaction pathways and reducing trial-and-error synthesis?

  • Integrated Workflow :

Quantum Mechanics (QM) : Simulate reaction transition states to predict regioselectivity (e.g., DFT calculations at B3LYP/6-31G* level) .

Machine Learning : Train models on existing reaction datasets to recommend optimal solvents/catalysts (e.g., acetonitrile for cyclization steps) .

Retrosynthetic Planning : Tools like AiZynthFinder to propose feasible routes using available intermediates .

Q. How to design experiments to elucidate structure-activity relationships (SAR) for the thiazolo-pyridine core?

  • SAR Framework :

  • Core Modifications : Synthesize analogs with varied substituents (e.g., 5-ethyl vs. 5-methyl groups) to assess impact on target binding .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP pockets) .
  • Data Correlation : Plot substituent electronic parameters (Hammett σ) against IC50_{50} values to quantify electronic effects .

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